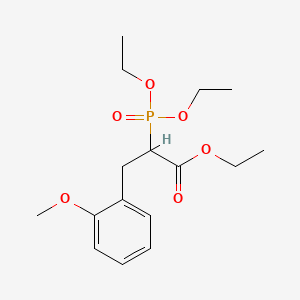
Ethyl 2-diethoxyphosphoryl-3-(2-methoxyphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-diethoxyphosphoryl-3-(2-methoxyphenyl)propanoate is a chemical compound with the molecular formula C16H23O6P. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by the presence of a diethoxyphosphoryl group and a methoxyphenyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-diethoxyphosphoryl-3-(2-methoxyphenyl)propanoate can be synthesized through a series of chemical reactions. One common method involves the reaction of diethyl phosphite with an appropriate aldehyde or ketone, followed by esterification. The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product. Industrial production methods often emphasize efficiency, yield, and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-diethoxyphosphoryl-3-(2-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphonates.
Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include phosphonic acids, phosphonates, and various substituted derivatives. These products are valuable intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
Ethyl 2-diethoxyphosphoryl-3-(2-methoxyphenyl)propanoate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of ethyl 2-diethoxyphosphoryl-3-(2-methoxyphenyl)propanoate involves its interaction with molecular targets and pathways. The diethoxyphosphoryl group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The compound’s effects are mediated through its ability to act as a nucleophile or electrophile, depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-diethoxyphosphorylpropanoate: This compound shares a similar structure but lacks the methoxyphenyl group.
Triethyl 2-phosphonopropionate: Another related compound used in similar applications, particularly in organic synthesis.
Uniqueness
Ethyl 2-diethoxyphosphoryl-3-(2-methoxyphenyl)propanoate is unique due to the presence of both the diethoxyphosphoryl and methoxyphenyl groups. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
66324-95-6 |
|---|---|
Formule moléculaire |
C16H25O6P |
Poids moléculaire |
344.34 g/mol |
Nom IUPAC |
ethyl 2-diethoxyphosphoryl-3-(2-methoxyphenyl)propanoate |
InChI |
InChI=1S/C16H25O6P/c1-5-20-16(17)15(23(18,21-6-2)22-7-3)12-13-10-8-9-11-14(13)19-4/h8-11,15H,5-7,12H2,1-4H3 |
Clé InChI |
LAHIJGQWJVNCBK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1=CC=CC=C1OC)P(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















